molecular formula C8H6BrClN2 B6292717 5-Bromo-4-chloro-2-methyl-2H-indazole CAS No. 2375917-47-6

5-Bromo-4-chloro-2-methyl-2H-indazole

Cat. No.: B6292717
CAS No.: 2375917-47-6
M. Wt: 245.50 g/mol
InChI Key: SJEWBDKBNBCUSQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methyl-2H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-4-chloro-1-methylbenzene with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Bromo-4-chloro-1-methylbenzene

    Reagent: Hydrazine hydrate

    Conditions: Acidic medium, reflux

The reaction yields this compound as the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol

    Electrophilic Substitution: Bromine (Br2) in acetic acid

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Sodium borohydride (NaBH4) in ethanol

Major Products Formed

    Substitution Products: 5-Methoxy-4-chloro-2-methyl-2H-indazole

    Oxidation Products: this compound-3-carboxylic acid

    Reduction Products: this compound-3-amine

Scientific Research Applications

5-Bromo-4-chloro-2-methyl-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-2-methyl-1H-indazole
  • 5-Bromo-4-chloro-2-methyl-3H-indazole
  • 5-Bromo-4-chloro-2-methyl-2H-indazole-3-carboxylic acid

Uniqueness

This compound is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific scientific and industrial purposes.

Properties

IUPAC Name

5-bromo-4-chloro-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-4-5-7(11-12)3-2-6(9)8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEWBDKBNBCUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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